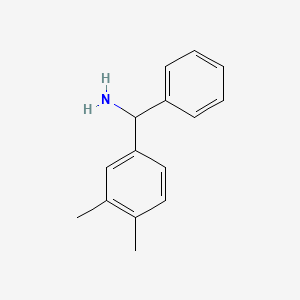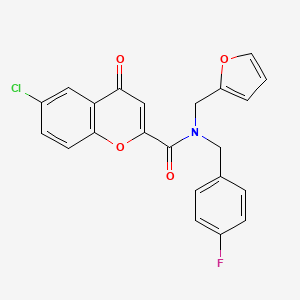
6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-N-(4-Fluorbenzyl)-N-(Furan-2-ylmethyl)-4-oxo-4H-chromen-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft 4H-Chromen-4-on-Derivate, die einer Chlorierung unterzogen werden, gefolgt von nucleophilen Substitutionsreaktionen, um die 4-Fluorbenzyl- und Furan-2-ylmethylgruppen einzuführen. Der letzte Schritt beinhaltet in der Regel die Bildung der Carboxamidgruppe unter bestimmten Reaktionsbedingungen, wie z. B. der Verwendung von Kupplungsreagenzien und Katalysatoren.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Furanring, eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen könnten auf die Carbonylgruppe im Chromenring abzielen und diese möglicherweise in eine Hydroxylgruppe umwandeln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen, insbesondere an den Chlor- und Fluorbenzylpositionen, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation Furan-2-carbonsäurederivate ergeben, während die Reduktion hydroxylierte Chromenderivate erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Potenzieller therapeutischer Wirkstoff aufgrund seiner vielfältigen biologischen Aktivitäten.
Industrie: Anwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen können Chromen-Derivate mit verschiedenen molekularen Zielstrukturen wie Enzymen, Rezeptoren und DNA interagieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der DNA-Replikation umfassen.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-4H-chromen-4-on: Ein einfacheres Chromen-Derivat mit ähnlichen Strukturmerkmalen.
N-(4-Fluorbenzyl)-4-oxo-4H-chromen-2-carboxamid: Fehlt die Furan-2-ylmethylgruppe, aber es werden andere Strukturelemente geteilt.
N-(Furan-2-ylmethyl)-4-oxo-4H-chromen-2-carboxamid: Fehlt die 4-Fluorbenzyl-Gruppe, aber es werden andere Strukturelemente geteilt.
Einzigartigkeit
Die Einzigartigkeit von 6-Chlor-N-(4-Fluorbenzyl)-N-(Furan-2-ylmethyl)-4-oxo-4H-chromen-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C22H15ClFNO4 |
|---|---|
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
6-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H15ClFNO4/c23-15-5-8-20-18(10-15)19(26)11-21(29-20)22(27)25(13-17-2-1-9-28-17)12-14-3-6-16(24)7-4-14/h1-11H,12-13H2 |
InChI-Schlüssel |
MVSHLVXVZUIMGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


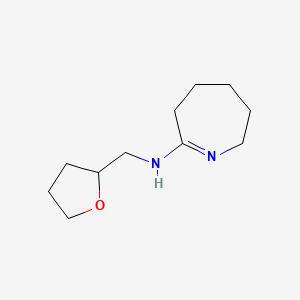

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)



amine](/img/structure/B12117322.png)
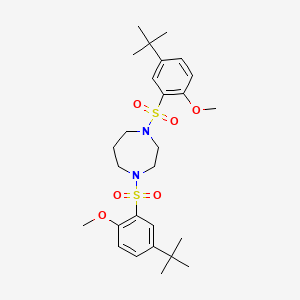

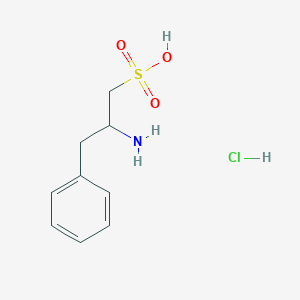
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
